1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one 1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one
Brand Name: Vulcanchem
CAS No.: 55889-34-4
VCID: VC6509066
InChI: InChI=1S/C12H15N3O/c1-12(2,3)8-11(16)15-10-7-5-4-6-9(10)13-14-15/h4-7H,8H2,1-3H3
SMILES: CC(C)(C)CC(=O)N1C2=CC=CC=C2N=N1
Molecular Formula: C12H15N3O
Molecular Weight: 217.272

1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one

CAS No.: 55889-34-4

Cat. No.: VC6509066

Molecular Formula: C12H15N3O

Molecular Weight: 217.272

* For research use only. Not for human or veterinary use.

1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one - 55889-34-4

Specification

CAS No. 55889-34-4
Molecular Formula C12H15N3O
Molecular Weight 217.272
IUPAC Name 1-(benzotriazol-1-yl)-3,3-dimethylbutan-1-one
Standard InChI InChI=1S/C12H15N3O/c1-12(2,3)8-11(16)15-10-7-5-4-6-9(10)13-14-15/h4-7H,8H2,1-3H3
Standard InChI Key ZGYTUDOKBYAGMV-UHFFFAOYSA-N
SMILES CC(C)(C)CC(=O)N1C2=CC=CC=C2N=N1

Introduction

Structural and Molecular Characteristics

Core Architecture and Tautomerism

The molecule consists of a benzotriazole ring system fused to a 3,3-dimethylbutan-1-one group. The benzotriazole component contains three nitrogen atoms arranged in a 1,2,3-triazole configuration conjugated to a benzene ring, while the ketone side chain introduces steric bulk via its geminal dimethyl groups. This combination creates a planar aromatic region adjacent to a hydrophobic, branched aliphatic segment .

Benzotriazoles exhibit tautomerism, with the 1H- and 2H-forms interconverting via proton shifts between N1 and N2 positions. For 1-(1H-benzotriazol-1-yl)-3,3-dimethylbutan-1-one, the substitution at N1 stabilizes the 1H-tautomer, as evidenced by its IUPAC name and crystallographic data from related compounds . The ketone’s electron-withdrawing nature further polarizes the N1–N2 bond, enhancing the ring’s electrophilicity at N3 for potential nucleophilic attacks.

Table 1: Key Molecular Properties

PropertyValue
CAS Number55889-34-4
Molecular FormulaC₁₂H₁₅N₃O
Molecular Weight217.272 g/mol
IUPAC Name1-(benzotriazol-1-yl)-3,3-dimethylbutan-1-one
SMILESCC(C)(C)CC(=O)N1C2=CC=CC=C2N=N1
InChI KeyZGYTUDOKBYAGMV-UHFFFAOYSA-N

Synthesis and Production Pathways

Purification and Yield Optimization

Crude products typically require chromatographic purification (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials and regioisomers. Reported yields for analogous reactions range from 65–85%, depending on the acyl chloride’s reactivity and steric hindrance from the dimethyl groups . Recrystallization from ethanol/water mixtures improves purity, with final compounds exhibiting melting points between 98–102°C.

Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

The molecule presents two reactive centers:

  • Benzotriazole N3: Susceptible to nucleophilic displacement, enabling coupling reactions with amines or alkoxides.

  • Ketone Carbonyl: Participates in condensations (e.g., with hydrazines to form hydrazones) or reductions to secondary alcohols.

Notably, the steric bulk of the 3,3-dimethyl group hinders approach to the carbonyl, making it less reactive than linear aliphatic ketones. This property could be exploited in selective transformations where moderate electrophilicity is desired .

Stability Under Ambient Conditions

Thermogravimetric analysis (TGA) of related benzotriazole ketones shows decomposition onset temperatures of 180–220°C, indicating moderate thermal stability. The compound is likely hygroscopic due to the polar benzotriazole moiety, necessitating storage under anhydrous conditions . Photodegradation studies suggest that the benzotriazole ring provides UV absorption maxima near 280 nm, potentially conferring light-sensitive behavior in solution .

Applications in Organic Synthesis

Stabilization of Reactive Intermediates

Benzotriazoles are renowned for stabilizing acyl transfer agents. This compound may serve as a shelf-stable precursor to acylium ions, enabling controlled release in Friedel-Crafts acylations or Suzuki-Miyaura cross-couplings. For example:

ArB(OH)2+1-(benzotriazol-1-yl)-3,3-dimethylbutan-1-onePd catalystAr-CO-C(CH3)2CH2+byproducts\text{ArB(OH)}_2 + \text{1-(benzotriazol-1-yl)-3,3-dimethylbutan-1-one} \xrightarrow{\text{Pd catalyst}} \text{Ar-CO-C(CH}_3\text{)}_2\text{CH}_2 + \text{byproducts}

Such reactivity would align with reported uses of 1-acylbenzotriazoles in palladium-catalyzed reactions .

Polymer Science Applications

Incorporating the benzotriazole moiety into polymers could enhance UV resistance and thermal stability. Copolymerization with styrene or acrylates via radical initiators might yield materials with tailored optical properties, leveraging the aromatic system’s electron-deficient character for charge-transfer complexes .

Future Research Directions

Mechanistic Studies

Elucidating the compound’s behavior in catalytic cycles (e.g., palladium-mediated cross-couplings) could unlock novel synthetic methodologies. Time-resolved spectroscopy and DFT calculations would clarify its role in transition states .

Pharmaceutical Intermediates

Exploration as a prodrug component is warranted, given benzotriazole’s ability to mask hydroxyl or amine functionalities. The branched ketone might improve lipid solubility for blood-brain barrier penetration .

Green Chemistry Applications

Developing solvent-free synthesis routes or biocatalytic methods could enhance the compound’s sustainability profile. Immobilized lipases have shown promise in acylating benzotriazoles under mild conditions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator